molecular formula C19H18N4O3S B3445089 N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide

Cat. No.: B3445089
M. Wt: 382.4 g/mol
InChI Key: VATHJHAIAKGJEY-UHFFFAOYSA-N
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Description

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzamide core substituted with 3,5-dimethoxy groups, an allyl moiety, and a [1,3,4]thiadiazole ring linked to a pyridin-4-yl group.

Properties

IUPAC Name

3,5-dimethoxy-N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-4-9-23(18(24)14-10-15(25-2)12-16(11-14)26-3)19-22-21-17(27-19)13-5-7-20-8-6-13/h4-8,10-12H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATHJHAIAKGJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with [1,3,4]Thiadiazole Cores

a. 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine (PPL9)

  • Structure: Shares the 5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl moiety but replaces the benzamide with an imine group and di-p-tolyl-amino substituents.
  • Weak intermolecular C–H···N hydrogen bonds stabilize its monoclinic crystal lattice .
  • Application : Demonstrated utility in optoelectronics, with reduced overheating upon doping with camphorsulfonic acid (CSA) .

b. N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide

  • Structure : Substitutes the allyl and pyridinyl groups with ethyl and nitrobenzamide groups.
  • Properties : Developed as an anticonvulsant candidate. Quality control methods (e.g., UV-spectroscopy) highlight its stability and purity requirements .

c. N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

  • Structure : Features a methyl-thiadiazole and propionamide instead of the allyl-benzamide-pyridine system.
  • Activity: Exhibits anticancer activity (IC50 values: hepatocarcinoma > leukemia > breast carcinoma) and cardioprotective effects, contrasting the cardiotoxicity of doxorubicin .
Compound Substituents Key Properties
Target compound Allyl, 3,5-dimethoxy, pyridin-4-yl Structural complexity suggests dual medicinal/optoelectronic potential
PPL9 Imine, di-p-tolyl-amino Optoelectronic tunability via protonation; weak hydrogen bonding
N-(5-Ethyl-thiadiazol-2-yl)-2-nitro Ethyl, nitrobenzamide Anticonvulsant candidate; validated quality control methods
N-(5-Methyl-thiadiazol-2-yl)-propionamide Methyl, propionamide Anticancer (IC50: 12–45 µM); cardioprotective
Comparison with 1,3,4-Oxadiazole Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazoles)

  • Structure : Replace thiadiazole with oxadiazole; include sulfamoyl and benzyl/methoxyphenyl groups.
  • Activity : Antifungal agents targeting thioredoxin reductase in C. albicans .
  • Key Difference : Thiadiazoles (sulfur-containing) often exhibit enhanced electronic properties and metabolic stability compared to oxadiazoles, which may explain divergent applications (e.g., optoelectronics vs. antifungal activity) .
Thiazole-Based Analogues

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Thiazole ring (5-membered, one sulfur, one nitrogen) vs. thiadiazole (5-membered, two nitrogens, one sulfur).
  • Activity : Derived from nitazoxanide; inhibits PFOR enzyme in anaerobic organisms via amide anion conjugation .
  • Crystallography : Stabilized by N–H···N and C–H···F/O hydrogen bonds, contrasting the weaker interactions in PPL9 .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyridinyl and methoxy groups in the target compound may enhance water solubility compared to purely hydrophobic analogs like PPL9 or nitrobenzamide derivatives .
  • This contrasts with methyl/ethyl-thiadiazoles, which are more metabolically inert .
  • Crystal Packing : The target compound’s intermolecular interactions (unreported in evidence) likely differ from PPL9’s weak hydrogen bonds or the thiazole derivative’s stronger dimerization .

Biological Activity

N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An allyl group
  • Methoxy substituents
  • A pyridine ring
  • A thiadiazole moiety

The molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S with a molecular weight of approximately 358.41 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those with pyridine substitutions, exhibit significant anticancer properties. In a study assessing the cytotoxicity of various compounds against cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma), it was found that compounds with methoxy groups showed enhanced activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundPC315
DoxorubicinPC310
Methoxylated Thiadiazole DerivativeSKNMC20

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in various neoplastic diseases. The synthesized derivatives displayed potent inhibition of 15-lipoxygenase-1, suggesting a mechanism for their anticancer activity through modulation of inflammatory pathways .

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 (µM)
This compound15-lipoxygenase-112
Standard Inhibitor (e.g., Quercetin)15-lipoxygenase-125

Other Pharmacological Activities

In addition to anticancer effects, compounds containing the thiadiazole structure have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : The inhibition of LOX suggests potential anti-inflammatory applications.

Case Studies and Research Findings

Several studies have explored the biological implications of thiadiazole derivatives:

  • Study on Anticancer Mechanisms : A comprehensive study illustrated that methoxylated derivatives induced apoptosis in cancer cells through activation of caspases and modulation of cell cycle proteins .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory mechanism highlighted that certain structural modifications led to increased potency against LOX enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide?

  • Methodology : Multi-step synthesis involving thiadiazole ring formation followed by benzamide coupling. Key steps include:

  • Thiadiazole core synthesis : Use 2-aminothiadiazole derivatives with substituted pyridinyl groups under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Amide coupling : React with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor progress via TLC (silica gel GF254 plates) .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Key techniques :

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide I, C-S-C vibrations at ~685 cm⁻¹ for thiadiazole) .
  • NMR : Assign peaks for allyl protons (δ 5.2–5.8 ppm, multiplet), pyridinyl protons (δ 8.5–8.7 ppm, doublet), and methoxy groups (δ 3.8 ppm, singlet) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D conformation and hydrogen-bonding networks. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) thresholds ≤25 µg/mL indicate promising activity .
  • Anticancer profiling : Conduct MTT assays on HepG2 (liver) and MCF-7 (breast) cancer cell lines. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) and validate selectivity using non-tumor cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tubulin for anticancer activity). Prioritize derivatives with higher binding affinity (ΔG ≤ -8 kcal/mol) .
  • QSAR analysis : Corrogate substituent effects (e.g., allyl vs. ethyl groups) on bioactivity using Hammett constants and Hansch parameters .
    • Validation : Synthesize top candidates and compare experimental IC₅₀ values with predicted data to refine models .

Q. What experimental designs address contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values for similar thiadiazole derivatives may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., cisplatin for cytotoxicity) .
  • Purity issues : Validate compound purity via HPLC (≥95% by area normalization) and quantify impurities (e.g., residual solvents) using GC-MS .
    • Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Replicate experiments in triplicate across independent labs .

Q. What mechanistic studies elucidate the compound's mode of action in anticonvulsant or anticancer pathways?

  • In vitro assays :

  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Measure latency to seizure onset and mortality reduction .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells in treated cancer lines .
    • Biochemical profiling : Western blotting for caspase-3 activation or tubulin polymerization inhibition .

Q. How can quality control (QC) protocols ensure batch-to-batch consistency during scale-up?

  • QC parameters :

  • Identity : Match IR and ¹H-NMR spectra to reference standards .
  • Purity : HPLC with UV detection (λ = 254 nm); retention time ±0.2 min deviation .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide
Reactant of Route 2
N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.